molecular formula C8Br4NiO4 B098825 nickel(2+);3,4,5,6-tetrabromophthalate CAS No. 18824-79-8

nickel(2+);3,4,5,6-tetrabromophthalate

Cat. No.: B098825
CAS No.: 18824-79-8
M. Wt: 538.39 g/mol
InChI Key: YLBCXSRMMRVGLI-UHFFFAOYSA-L
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Description

nickel(2+);3,4,5,6-tetrabromophthalate is a coordination compound where nickel is coordinated with tetrabromophthalate ligands

Preparation Methods

Synthetic Routes and Reaction Conditions

Nickel(II) tetrabromophthalate can be synthesized through the reaction of nickel(II) salts with tetrabromophthalic acid under controlled conditions. A common method involves dissolving nickel(II) chloride in water and adding tetrabromophthalic acid in a stoichiometric ratio. The reaction mixture is then heated to facilitate the formation of the coordination complex. The resulting product is filtered, washed, and dried to obtain pure Nickel(II) tetrabromophthalate.

Industrial Production Methods

In an industrial setting, the production of Nickel(II) tetrabromophthalate may involve large-scale reactors where nickel(II) salts and tetrabromophthalic acid are combined under optimized conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Nickel(II) tetrabromophthalate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to higher oxidation states under specific conditions.

    Reduction: It can be reduced to lower oxidation states using suitable reducing agents.

    Substitution: Ligands in the coordination sphere can be substituted with other ligands, altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or hydrazine.

    Substitution: Ligand exchange reactions using various ligands such as phosphines, amines, or other carboxylates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state complexes, while reduction may produce lower oxidation state species. Substitution reactions result in new coordination compounds with different ligands.

Scientific Research Applications

Nickel(II) tetrabromophthalate has several scientific research applications:

    Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of advanced materials and as a precursor for other nickel-based compounds.

Mechanism of Action

The mechanism by which Nickel(II) tetrabromophthalate exerts its effects involves coordination chemistry principles. The nickel center can interact with various substrates, facilitating catalytic reactions. In biological systems, the compound may interact with cellular components, leading to antimicrobial or anticancer effects. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Nickel(II) acetate
  • Nickel(II) chloride
  • Nickel(II) sulfate

Comparison

Nickel(II) tetrabromophthalate is unique due to the presence of tetrabromophthalate ligands, which impart distinct structural and electronic properties. Compared to other nickel(II) compounds, it may exhibit different reactivity, stability, and applications. For example, the bromine atoms in the ligands can influence the compound’s catalytic activity and biological interactions, making it suitable for specific applications where other nickel(II) compounds may not be as effective.

Properties

IUPAC Name

nickel(2+);3,4,5,6-tetrabromophthalate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2Br4O4.Ni/c9-3-1(7(13)14)2(8(15)16)4(10)6(12)5(3)11;/h(H,13,14)(H,15,16);/q;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLBCXSRMMRVGLI-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1Br)Br)Br)Br)C(=O)[O-])C(=O)[O-].[Ni+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8Br4NiO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

13810-83-8 (Parent)
Record name 1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrabromo-, nickel(2+) salt (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018824798
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID60885072
Record name 1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrabromo-, nickel(2+) salt (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60885072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

538.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18824-79-8
Record name 1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrabromo-, nickel(2+) salt (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018824798
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrabromo-, nickel(2+) salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrabromo-, nickel(2+) salt (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60885072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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